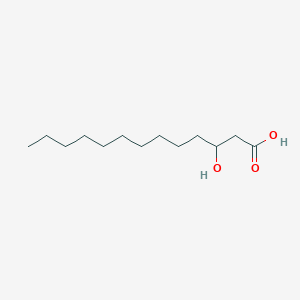

3-Hydroxytridecanoic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxytridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-10-12(14)11-13(15)16/h12,14H,2-11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSNHZHHWHLJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954328 | |

| Record name | 3-Hydroxytridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32602-69-0 | |

| Record name | Tridecanoic acid, 3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032602690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxytridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Occurrence of 3-Hydroxytridecanoic Acid in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxytridecanoic acid (3-OH-C13:0) is a saturated 13-carbon 3-hydroxy fatty acid (3-HFA) that has been identified as a significant lipid component in various bacterial species. Its presence is particularly notable in the lipopolysaccharides (LPS) of Gram-negative bacteria, where it forms a crucial part of the lipid A moiety, the primary immunostimulatory center of endotoxin. Beyond its structural role, emerging evidence suggests that 3-OH-C13:0 and other 3-HFAs may be involved in complex bacterial processes, including signaling and pathogenesis. This technical guide provides a comprehensive overview of the natural occurrence of this compound in bacteria, detailing its quantitative distribution, the experimental protocols for its analysis, and its role in bacterial physiology.

Natural Occurrence and Quantitative Data

This compound is found in both Gram-negative and Gram-positive bacteria, albeit in different molecular contexts. In Gram-negative bacteria, it is a common constituent of the lipid A component of LPS. In some Gram-positive bacteria, such as Bacillus species, it is found as part of the lipid tail of lipopeptide biosurfactants.[1][2] The quantitative abundance of this compound can vary significantly between bacterial species and is influenced by growth conditions.

| Bacterial Species | Location | Compound Class | Concentration/Relative Abundance of this compound | Reference |

| Bacillus mojavensis | Lipopeptide | Biosurfactant | Major fatty acid component | [1] |

| Bacillus subtilis | Lipopeptide | Surfactin | Present as one of the β-hydroxy fatty acids | [1] |

| Veillonella spp. | Lipopolysaccharide | Lipid A | Detected as a constituent | |

| Pseudomonas aeruginosa | Lipopolysaccharide | Lipid A | 3-hydroxy fatty acids are major components of lipid A | [2][3] |

| Escherichia coli | Lipopolysaccharide | Lipid A | 3-hydroxy fatty acids are major components of lipid A | [4] |

Biosynthesis of this compound

The primary pathway for the biosynthesis of 3-hydroxy fatty acids in Gram-negative bacteria is intricately linked to the synthesis of lipid A. This process is part of the broader fatty acid synthesis (FASII) pathway. The key enzymes involved in the incorporation of acyl chains into the lipid A backbone are LpxA and LpxD.

The biosynthesis of the lipid A precursor, UDP-N-acetylglucosamine (UDP-GlcNAc), is acylated with a (R)-3-hydroxyacyl-acyl carrier protein (ACP) by the enzyme LpxA. While LpxA from Escherichia coli shows a preference for (R)-3-hydroxymyristoyl-ACP (C14), it can also utilize other acyl chain lengths, including C12 and C16, albeit at a lower efficiency. This relaxed substrate specificity can lead to the incorporation of 3-hydroxytridecanoyl chains if the corresponding C13 precursor is available from the fatty acid synthesis pathway. The subsequent deacetylation by LpxC is the committed step in lipid A biosynthesis. Following this, the enzyme LpxD transfers a second (R)-3-hydroxyacyl chain to the amino group of the glucosamine.

Role in Bacterial Signaling and Pathogenesis

While the structural role of 3-hydroxy fatty acids in lipid A is well-established, their function as signaling molecules is an active area of research. Free 3-hydroxy fatty acids have been shown to act as signaling molecules in plant-microbe interactions, where they can trigger plant immune responses.[5][6] In the context of bacterial communication, some fatty acids and their derivatives have been implicated in quorum sensing and biofilm formation. For instance, certain medium-chain saturated fatty acids have been shown to inhibit biofilm formation in Escherichia coli.[7][8] Although direct evidence for this compound as a primary quorum-sensing molecule is limited, its presence in virulence-associated structures like LPS and lipopeptides suggests a potential role in modulating host-pathogen interactions.

Experimental Protocols

The analysis of this compound in bacterial samples typically involves extraction of total lipids, derivatization to enhance volatility, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Extraction and Derivatization of 3-Hydroxy Fatty Acids from Bacterial Cells

This protocol is adapted from established methods for the analysis of fatty acids from bacterial cultures.[3]

1. Cell Harvesting and Lysis:

-

Grow bacterial cultures to the desired growth phase.

-

Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with sterile saline or phosphate-buffered saline (PBS).

-

Lyophilize the cell pellet to dryness.

2. Acid Methanolysis:

-

To the dried cell pellet (typically 5-10 mg), add 2 mL of 1.25 M HCl in methanol.

-

Seal the tube tightly and heat at 85°C for 1 hour to release and methylate the fatty acids.

-

Cool the sample to room temperature.

3. Extraction of Fatty Acid Methyl Esters (FAMEs):

-

Add 1 mL of hexane (B92381) and 1 mL of deionized water to the cooled sample.

-

Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at low speed (e.g., 1000 x g for 5 minutes) to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new clean tube.

-

Repeat the extraction of the aqueous phase with another 1 mL of hexane and combine the hexane layers.

4. Derivatization of Hydroxyl Groups:

-

Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

-

To the dried residue, add 50 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane; BSTFA + 1% TMCS).

-

Seal the tube and heat at 70°C for 30 minutes to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

-

Cool the sample to room temperature before GC-MS analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer.

-

A capillary column suitable for fatty acid analysis (e.g., a 30 m x 0.25 mm ID column with a 0.25 µm film thickness, such as a DB-5ms or equivalent).

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: 10°C/minute to 200°C.

-

Ramp 2: 5°C/minute to 280°C, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/minute).

-

Injection Volume: 1 µL (split or splitless injection can be used depending on the sample concentration).

MS Conditions (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 50-650.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

Data Analysis:

-

Identification of the this compound derivative is based on its retention time and the fragmentation pattern in the mass spectrum. The TMS derivative of this compound methyl ester will show characteristic ions.

-

Quantification is typically performed by comparing the peak area of the analyte to that of an internal standard (e.g., a stable isotope-labeled 3-hydroxy fatty acid or a 3-hydroxy fatty acid with a different chain length not present in the sample) of a known concentration.

Conclusion

This compound is a naturally occurring fatty acid in a variety of bacteria, playing a key structural role in the lipid A component of Gram-negative bacteria and as a constituent of lipopeptides in some Gram-positive species. While its quantitative distribution is not yet exhaustively mapped across the bacterial kingdom, established analytical methods allow for its precise detection and quantification. The biosynthetic pathway leading to its formation is closely tied to general fatty acid and lipid A synthesis. Emerging research points towards a role for 3-hydroxy fatty acids, including this compound, in bacterial signaling and host-pathogen interactions, making it a molecule of significant interest for researchers in microbiology, drug development, and immunology. Further investigation into its specific roles in bacterial physiology and pathogenesis is warranted and may reveal novel targets for antimicrobial therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Pseudomonas aeruginosa Directly Shunts β-Oxidation Degradation Intermediates into De Novo Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. aocs.org [aocs.org]

- 6. researchgate.net [researchgate.net]

- 7. brieflands.com [brieflands.com]

- 8. Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 3-Hydroxytridecanoic Acid: A Deep Dive into an Atypical Fatty Acid

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The biosynthesis of 3-hydroxytridecanoic acid, a 13-carbon saturated hydroxy fatty acid, represents a fascinating intersection of primary and secondary metabolism. While not as commonly studied as its even-chain counterparts, its formation is intrinsically linked to the well-conserved fatty acid synthesis (FAS) pathway, with key branch points offering opportunities for metabolic engineering and novel therapeutic development. This technical guide elucidates the core biosynthetic pathway, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key molecular processes.

Core Biosynthesis Pathway: An Offshoot of Fatty Acid Synthesis

The synthesis of this compound originates from the ubiquitous Type II Fatty Acid Synthesis (FASII) pathway present in bacteria. Unlike the synthesis of even-chain fatty acids, which is initiated with acetyl-CoA, the production of odd-chain fatty acids, including the C13 backbone of this compound, commences with a three-carbon primer: propionyl-CoA .[1][2]

The pathway proceeds through a series of iterative enzymatic reactions, with the growing acyl chain covalently attached to an Acyl Carrier Protein (ACP). The key intermediate, (R)-3-hydroxytridecanoyl-ACP, is formed through the action of a specific reductase. The subsequent fate of this intermediate determines whether it continues through the elongation cycle to form a saturated 13-carbon fatty acid or is diverted for other metabolic purposes, including the potential release as a free 3-hydroxy fatty acid.

The core enzymatic steps are as follows:

-

Priming the Pathway: The synthesis is initiated by the condensation of propionyl-CoA and malonyl-ACP, a reaction catalyzed by β-ketoacyl-ACP synthase III (FabH) . This initial step is critical for establishing the odd-chain nature of the fatty acid.[3][4]

-

Elongation Cycles: The resulting 3-oxovaleryl-ACP enters the iterative elongation cycle. Each cycle consists of four key reactions that add two carbons to the acyl chain from malonyl-ACP:

-

Condensation: Catalyzed by β-ketoacyl-ACP synthase I (FabB) or II (FabF).

-

First Reduction: The 3-keto group is reduced to a hydroxyl group by β-ketoacyl-ACP reductase (FabG) , forming a 3-hydroxyacyl-ACP intermediate. This is the crucial step that generates the hydroxyl group at the C3 position.

-

Dehydration: The hydroxyl group is removed to form a double bond by 3-hydroxyacyl-ACP dehydratase (FabZ or FabA) .

-

Second Reduction: The double bond is reduced by enoyl-ACP reductase (FabI) , yielding a saturated acyl-ACP that is two carbons longer.

-

-

Formation of (R)-3-Hydroxytridecanoyl-ACP: After five cycles of elongation starting from the propionyl-CoA primer, the 13-carbon intermediate, (R)-3-hydroxytridecanoyl-ACP, is formed at the β-ketoacyl-ACP reductase (FabG) step of the sixth cycle.

-

Release of the Free Fatty Acid: The final step to obtain free this compound requires the hydrolytic cleavage of the fatty acid from the acyl carrier protein. This is carried out by an acyl-ACP thioesterase . The specificity of this thioesterase is a critical determinant for the release of the 3-hydroxy intermediate from the FASII cycle. While some thioesterases are known to act on hydroxyacyl-CoAs, specific thioesterases that efficiently release 3-hydroxyacyl-ACPs are less characterized.[5][6]

A Potential Diversion Pathway in Pseudomonas

In organisms like Pseudomonas aeruginosa, the enzyme RhlA has been shown to divert 3-hydroxyacyl-ACP intermediates from the FASII pathway for the synthesis of rhamnolipids.[3][7] RhlA catalyzes the formation of a dimer of two 3-hydroxy fatty acids, known as a 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA). While RhlA exhibits a strong preference for 10-carbon substrates (3-hydroxydecanoyl-ACP)[1][7], its activity on other chain lengths, including the C13 intermediate, is not well-documented. If RhlA or a similar enzyme were to act on 3-hydroxytridecanoyl-ACP, the resulting HAA could be subsequently hydrolyzed to release this compound.

Quantitative Data

Quantitative data specifically for the biosynthesis of this compound is limited in the scientific literature. The following tables summarize available kinetic data for homologous enzymes involved in the synthesis of odd-chain fatty acid precursors.

| Enzyme | Organism | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1min-1 x 106) | Reference |

| FabH | Staphylococcus aureus | Propionyl-CoA | - | - | - | [8] |

| Butyryl-CoA | 20 ± 3 | 1290 ± 24 | 65 | [8] | ||

| Acetyl-CoA | 373 ± 33 | 59 ± 2 | 0.16 | [8] | ||

| Thioesterase (PP_4975) | Pseudomonas putida KT2440 | Propionyl-CoA | 144.13 | 78,000 | 9.02 | [9] |

| Thioesterase (HiYciA) | Haemophilus influenzae | Propionyl-CoA | 26.84 | 29,400 | 18.26 | [9] |

Note: The activity of S. aureus FabH with propionyl-CoA was reported as 12.5 ± 0.6 pmol/min/ng, but Km and kcat were not determined. Data for other enzymes with C13 substrates is not currently available.

In Vivo Production Titers

Currently, there are no published reports detailing the in vivo production titers of this compound in either wild-type or metabolically engineered organisms.

Experimental Protocols

Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of hydroxy fatty acids and involves extraction, derivatization to enhance volatility, and subsequent GC-MS analysis.[10][11]

a. Sample Preparation and Extraction:

-

To 500 µL of sample (e.g., culture supernatant, cell lysate), add an appropriate internal standard (e.g., deuterated 3-hydroxytetradecanoic acid).

-

For total fatty acid analysis, perform alkaline hydrolysis by adding an equal volume of 10 M NaOH and incubating at 80°C for 30 minutes. For free fatty acids, omit this step.

-

Acidify the sample to a pH of approximately 2-3 with 6 M HCl.

-

Extract the fatty acids twice with 3 mL of a non-polar solvent such as ethyl acetate (B1210297) or iso-octane. Vortex thoroughly and centrifuge to separate the phases.

-

Pool the organic layers and evaporate to dryness under a stream of nitrogen at 37°C.

b. Derivatization (Trimethylsilylation):

-

To the dried extract, add 100 µL of a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and 50 µL of pyridine.[12][13][14]

-

Incubate the mixture at 60-80°C for 30-60 minutes to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

-

Cool the sample to room temperature before GC-MS analysis.

c. GC-MS Analysis:

-

Gas Chromatograph: Agilent 5890 series II or equivalent.

-

Column: HP-5MS capillary column (or similar non-polar column).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program:

-

Initial temperature: 80°C, hold for 5 minutes.

-

Ramp 1: Increase to 200°C at 3.8°C/min.

-

Ramp 2: Increase to 290°C at 15°C/min, hold for 6 minutes.

-

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Acquisition: Scan mode to identify the fragmentation pattern of derivatized this compound, and selected ion monitoring (SIM) mode for quantification.

Assay for Acyl-ACP Thioesterase Activity on 3-Hydroxyacyl-ACPs

This assay measures the release of radiolabeled free fatty acids from their ACP-bound form.[16]

a. Synthesis of [1-14C]-3-hydroxytridecanoyl-ACP Substrate: The radiolabeled substrate must be synthesized enzymatically in vitro using purified FASII enzymes, propionyl-CoA, and [1-14C]malonyl-CoA. The intermediate can be purified using chromatographic techniques.

b. Thioesterase Assay Protocol:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

50 mM Tris-HCl, pH 8.0

-

5 mM Dithiothreitol (DTT)

-

50–2500 Bq of [1-14C]-3-hydroxytridecanoyl-ACP

-

Purified recombinant acyl-ACP thioesterase (0.025–1.0 ng)

-

Nuclease-free water to a final volume of 100 µL.

-

-

Initiate the reaction by adding the enzyme and incubate at room temperature for 5-10 minutes (ensure the reaction is in the linear range).

-

Stop the reaction by adding 250 µL of 1 M acetic acid in isopropanol.

-

Extract the released [1-14C]-3-hydroxytridecanoic acid by adding 300 µL of hexane (B92381), vortexing, and centrifuging to separate the phases.

-

Transfer the upper hexane layer to a scintillation vial. Repeat the extraction.

-

Add an appropriate scintillation cocktail to the pooled hexane extracts and measure the radioactivity using a liquid scintillation counter.

Signaling Pathways and Logical Relationships

Conclusion and Future Directions

The biosynthesis of this compound is a prime example of how the central metabolic pathway of fatty acid synthesis can be harnessed to produce diverse and potentially valuable molecules. While the core enzymatic steps are well-understood, significant knowledge gaps remain, particularly concerning the substrate specificity of FASII enzymes for odd-chain intermediates and the identity and kinetics of thioesterases capable of releasing the 3-hydroxyacyl-ACP product. Further research in these areas, particularly the characterization of enzymes from organisms known to produce odd-chain fatty acids, will be crucial for developing robust platforms for the targeted production of this compound and other valuable odd-chain hydroxy fatty acids. Such advancements hold promise for the development of novel bioplastics, surfactants, and chiral building blocks for the pharmaceutical industry.

References

- 1. RhlA Converts β-Hydroxyacyl-Acyl Carrier Protein Intermediates in Fatty Acid Synthesis to the β-Hydroxydecanoyl-β-Hydroxydecanoate Component of Rhamnolipids in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tridecanoic acid, TMS derivative [webbook.nist.gov]

- 3. RhlA converts beta-hydroxyacyl-acyl carrier protein intermediates in fatty acid synthesis to the beta-hydroxydecanoyl-beta-hydroxydecanoate component of rhamnolipids in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Substrate Mimic Allows High-Throughput Assay of the FabA Protein and Consequently the Identification of a Novel Inhibitor of Pseudomonas aeruginosa FabA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. uniprot.org [uniprot.org]

- 8. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unravelling the thioesterases responsible for propionate formation in engineered Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. uoguelph.ca [uoguelph.ca]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

Unveiling a Key Component of Endotoxicity: The Discovery and Significance of 3-Hydroxytridecanoic Acid in Lipopolysaccharides

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. The lipid A moiety of LPS is responsible for its endotoxic activity, which can lead to a systemic inflammatory response and, in severe cases, septic shock. The precise chemical structure of lipid A is critical to its biological activity, and the identification of its constituent fatty acids has been a cornerstone of understanding host-pathogen interactions. This technical guide focuses on the discovery, analysis, and immunological significance of a specific medium-chain 3-hydroxy fatty acid: 3-hydroxytridecanoic acid. While not as universally present as other 3-hydroxy fatty acids like 3-hydroxymyristic acid, its discovery and characterization have contributed to a deeper appreciation of the structural diversity and biological implications of lipid A.

The Foundational Discovery

The presence of 3-hydroxy fatty acids as integral components of lipid A was a significant breakthrough in endotoxin (B1171834) research. While earlier studies in the 1960s by pioneers like Otto Westphal and Ernst T. Rietschel laid the groundwork for understanding the chemical nature of lipid A, a pivotal moment in the specific identification of this compound came in 1971. In a seminal paper, Bishop, Hewett, and Knox reported the "Occurrence of 3-hydroxytridecanoic and 3-hydroxypentadecanoic acids in the lipopolysaccharides of Veillonella".[1] This discovery was crucial as it expanded the known repertoire of fatty acids in lipid A beyond the more commonly found 3-hydroxymyristic acid (3-OH-C14:0) and highlighted the species-specific variations in lipid A structure.

Quantitative Presence Across Bacterial Species

While 3-hydroxytetradecanoic acid is a common constituent of lipid A in many Gram-negative bacteria, the distribution of this compound is more varied.[2] Its presence and relative abundance are key chemotaxonomic markers. The following table summarizes the reported presence of 3-hydroxy fatty acids, including this compound, in the lipopolysaccharides of various Gram-negative bacteria.

| Bacterial Species | This compound (3-OH-C13:0) | Other 3-Hydroxy Fatty Acids | Reference(s) |

| Veillonella parvula | Present | 3-hydroxypentadecanoic acid | Bishop, D.G., et al. (1971) |

| Pseudomonas aeruginosa | Not typically reported | 2-hydroxydecanoic acid, 3-hydroxydodecanoic acid | [3] |

| Helicobacter pylori | Not typically reported | 3-hydroxydecanoic acid, 3-hydroxydodecanoic acid, 3-hydroxyhexadecanoic acid, 3-hydroxyoctadecanoic acid | [4] |

| Bacteroides fragilis | Not typically reported | 3-hydroxypentadecanoic acid, 3-hydroxy-15-methyl-hexadecanoic acid, 3-hydroxyhexadecanoic acid, 3-hydroxy-13-methyl-tetradecanoic acid, 3-hydroxy-15-methyl-pentadecanoic acid | [5] |

| Vibrio cholerae | Present | 3-hydroxyundecanoic acid | [6] |

This table is not exhaustive and represents a selection of reported findings. The fatty acid composition of lipid A can vary between strains and is influenced by growth conditions.

Experimental Protocols for the Analysis of this compound

The identification and quantification of this compound in LPS require a multi-step process involving the isolation of LPS, liberation of fatty acids from the lipid A moiety, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS).

Lipopolysaccharide (LPS) Extraction

A common and effective method for extracting LPS from Gram-negative bacteria is the hot phenol-water procedure.

Protocol:

-

Harvest bacterial cells from culture by centrifugation.

-

Wash the cell pellet with sterile, endotoxin-free water.

-

Resuspend the cells in water and heat to 68°C in a water bath.

-

Add an equal volume of pre-heated 90% phenol (B47542) and stir vigorously for 15-30 minutes at 68°C.

-

Cool the mixture on ice and then centrifuge to separate the phases.

-

The LPS will be in the aqueous (upper) phase. Carefully collect this phase.

-

Dialyze the aqueous phase extensively against distilled water to remove phenol and other small molecules.

-

Lyophilize the dialyzed solution to obtain crude LPS.

-

Further purification can be achieved by treatment with nucleases (DNase and RNase) and proteases, followed by ultracentrifugation.

Liberation of Fatty Acids from Lipid A (Hydrolysis)

To analyze the fatty acid composition of lipid A, the ester and amide-linked fatty acids must be cleaved from the glucosamine (B1671600) backbone. This is typically achieved by acid hydrolysis.

Protocol:

-

Resuspend a known amount of purified LPS in 4 M hydrochloric acid (HCl).

-

Seal the tube and heat at 100°C for 4-6 hours.

-

Cool the hydrolysate to room temperature.

-

Extract the liberated fatty acids with an organic solvent such as chloroform (B151607) or diethyl ether.

-

Wash the organic phase with water to remove residual acid.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and then evaporate the solvent under a stream of nitrogen.

Derivatization of Fatty Acids for GC-MS Analysis

Fatty acids, particularly those with hydroxyl groups, are not volatile enough for direct GC analysis. Therefore, they must be derivatized to form more volatile esters. A common method is the formation of fatty acid methyl esters (FAMEs).

Protocol for FAMEs Preparation:

-

Dissolve the dried fatty acid extract in a solution of 2% (v/v) sulfuric acid in methanol.

-

Heat the mixture at 80°C for 2 hours in a sealed vial.

-

Cool the reaction mixture and add water.

-

Extract the FAMEs with hexane (B92381) or petroleum ether.

-

Wash the organic phase with a dilute sodium bicarbonate solution and then with water.

-

Dry the organic phase and concentrate it for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of fatty acid derivatives.

Typical GC-MS Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for FAMEs analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, with the temperature set to ~250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Acquisition: Full scan mode to obtain mass spectra for identification, and selected ion monitoring (SIM) for enhanced sensitivity and quantification.

Identification: The identification of this compound methyl ester is based on its retention time compared to an authentic standard and the fragmentation pattern in its mass spectrum. The mass spectrum will show a characteristic molecular ion and fragmentation ions corresponding to the loss of specific chemical groups.

References

- 1. mdpi.com [mdpi.com]

- 2. [The structural diversity of lipid A from gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - Fatty acid analysis of lipid A from seven immunotypes of Pseudomonas aeruginosa - American University - Figshare [aura.american.edu]

- 4. Variation, Modification and Engineering of Lipid A in Endotoxin of Gram-Negative Bacteria [mdpi.com]

- 5. Analyses of Lipid A Diversity in Gram-Negative Intestinal Bacteria Using Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

3-Hydroxytridecanoic Acid: A Comprehensive Technical Guide to its Role as a Biomarker for Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gram-negative bacteria pose a significant threat to public health, contributing to a substantial burden of infectious diseases, including sepsis, a life-threatening condition characterized by a dysregulated host response to infection.[1] Early and accurate diagnosis of Gram-negative bacterial infections is paramount for effective therapeutic intervention. This technical guide delves into the significance of 3-hydroxy fatty acids (3-OH-FAs), with a particular focus on 3-hydroxytridecanoic acid, as specific biomarkers for the presence of Gram-negative bacteria. These molecules are integral components of lipopolysaccharide (LPS), also known as endotoxin (B1171834), which is a major constituent of the outer membrane of most Gram-negative bacteria and a potent elicitor of the host's innate immune response.[2][3] This guide will provide an in-depth overview of the biochemistry of 3-OH-FAs, their role in bacterial physiology and pathogenesis, detailed analytical methodologies for their detection, and their clinical and pharmaceutical applications.

The Biochemical Basis: 3-Hydroxy Fatty Acids in Lipopolysaccharide

Lipopolysaccharide is a complex glycolipid that consists of three distinct domains: the O-antigen, a core oligosaccharide, and Lipid A.[4] Lipid A is the hydrophobic anchor of LPS, embedding it in the outer bacterial membrane, and is responsible for the molecule's endotoxic activity.[3] The structure of Lipid A is highly conserved among different Gram-negative species and is characterized by a phosphorylated N-acetylglucosamine dimer to which several fatty acid chains are attached.

A key and distinguishing feature of the Lipid A component is the presence of 3-hydroxy fatty acids.[5][6] While the exact chain length of these 3-OH-FAs can vary between bacterial species, 3-hydroxytetradecanoic acid (β-hydroxymyristic acid) is a very common constituent.[2] Other 3-OH-FAs, including 3-hydroxydecanoic, 3-hydroxydodecanoic, 3-hydroxyhexadecanoic, and 3-hydroxyoctadecanoic acids, have also been identified in the Lipid A of various Gram-negative bacteria.[2] this compound is a long-chain fatty acid that serves as another example of these critical structural components.[7][8] The biosynthesis of LPS, including the incorporation of these 3-hydroxy fatty acids, is a complex and highly regulated process essential for bacterial viability.[3][4][9]

Lipopolysaccharide (LPS) Biosynthesis Pathway

The synthesis of LPS begins in the cytoplasm with the sequential enzymatic modification of UDP-N-acetylglucosamine. The initial steps involve the acylation of the glucosamine (B1671600) backbone with 3-hydroxy fatty acids. This process is critical for the formation of the Lipid A anchor.

Caption: Simplified overview of the Lipopolysaccharide (LPS) biosynthesis pathway in Gram-negative bacteria.

3-Hydroxy Fatty Acids as Biomarkers

The restricted occurrence of 3-hydroxy fatty acids to the LPS of Gram-negative bacteria makes them highly specific biomarkers for detecting the presence of these organisms.[5] Unlike other diagnostic methods that rely on bacterial culture, which can be time-consuming, or molecular techniques that may be susceptible to contamination, the detection of 3-OH-FAs provides a direct chemical signature of Gram-negative bacterial components. This is particularly valuable in clinical settings for the rapid diagnosis of infections and in pharmaceutical manufacturing for the detection of endotoxin contamination in parenteral products.[10][11]

Clinical Significance: Sepsis and Bacterial Infections

Sepsis is a major cause of mortality in intensive care units, and early diagnosis is critical for patient survival. The identification of biomarkers that can rapidly and accurately detect the presence of bacterial infections is a significant area of research.[12] Several studies have highlighted the potential of free fatty acids and lipid oxidation products as valuable markers for the diagnosis and prognosis of sepsis.[1][13] Given their origin, 3-hydroxy fatty acids are promising candidates for specifically identifying Gram-negative-induced sepsis.

Pharmaceutical Applications: Endotoxin Testing

Parenteral drugs and medical devices must be free of pyrogens, with endotoxins from Gram-negative bacteria being the most significant concern.[10][11] The traditional Limulus Amebocyte Lysate (LAL) test, while widely used, has limitations, including the potential for interference from product components.[10][14] Alternative methods, such as the Monocyte Activation Test (MAT) and recombinant Factor C (rFC) assays, have been developed.[10][11][15] The direct quantification of 3-OH-FAs offers a chemical-based alternative or complementary approach to these biological assays for endotoxin detection.

Analytical Methodology: Detection and Quantification of this compound

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of 3-hydroxy fatty acids due to its high sensitivity and specificity.[16][17][18] The method allows for the separation, identification, and quantification of individual 3-OH-FA species.

Experimental Workflow for GC-MS Analysis

The analysis of 3-OH-FAs in biological samples typically involves several key steps: sample preparation, including extraction and derivatization, followed by GC-MS analysis.

Caption: General experimental workflow for the analysis of 3-hydroxy fatty acids by GC-MS.

Detailed Experimental Protocol for 3-Hydroxy Fatty Acid Analysis by GC-MS

This protocol is a composite based on established methods for the analysis of 3-hydroxy fatty acids in biological samples.[16][17][18]

1. Sample Preparation:

-

Internal Standards: Add a known amount of stable isotope-labeled internal standards (e.g., 1,2-13C-labeled 3-hydroxy fatty acids) to the sample (e.g., 500 µL of serum or plasma).[16][17]

-

Saponification (for total 3-OH-FAs): To release esterified 3-OH-FAs from LPS, perform alkaline hydrolysis. Add an equal volume of 10 M NaOH to the sample and incubate for 30 minutes.[16] For the analysis of only free 3-OH-FAs, this step is omitted.

-

Acidification: Acidify the sample with 6 M HCl.[16]

-

Extraction: Perform a liquid-liquid extraction twice with an organic solvent such as ethyl acetate (B1210297) (e.g., 3 mL).[16] Vortex thoroughly and centrifuge to separate the phases. Collect the organic (upper) layer.

-

Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen at 37°C.[16]

-

Derivatization: To increase the volatility of the 3-OH-FAs for GC analysis, convert them to their trimethylsilyl (B98337) (TMS) esters. Add a derivatizing agent such as 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) and heat at 80°C for one hour.[16]

2. GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.[16]

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a capillary column suitable for fatty acid analysis, such as an HP-5MS (30 m x 0.25 mm).[16][19]

-

Carrier Gas: Helium.

-

Oven Temperature Program: An example program starts at an initial temperature of 80°C for 5 minutes, then ramps up to 200°C at a rate of 3.8°C/min, followed by a ramp to 290°C at 15°C/min, and holds for 6 minutes.[16]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) is often used for targeted quantification to enhance sensitivity and specificity.[16][17] Monitor characteristic ions for each 3-OH-FA and its corresponding internal standard. For the TMS derivative of many 3-hydroxy fatty acids, a characteristic fragment ion is observed at m/z 233 for the unlabeled and m/z 235 for the 13C-labeled internal standard.[16]

-

3. Data Analysis and Quantification:

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled 3-hydroxy fatty acids and a fixed concentration of the internal standards. Process these standards in the same manner as the samples.

-

Quantification: Calculate the concentration of each 3-OH-FA in the unknown samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.[16]

Quantitative Data Summary

The following table summarizes representative quantitative data for 3-hydroxy fatty acids found in various contexts. It is important to note that concentrations can vary significantly depending on the sample matrix, the specific bacterial species present, and the host's metabolic state.

| 3-Hydroxy Fatty Acid Chain Length | Typical Concentration Range in Normal Human Plasma (µmol/L) | Reference |

| C6:0 | < 0.3 | [17] |

| C8:0 | < 0.3 | [17] |

| C10:0 | < 0.3 | [17] |

| C12:0 | < 0.3 | [17] |

| C14:0 | < 0.3 | [17] |

| C16:0 | < 0.3 | [17] |

| C18:0 | < 0.3 | [17] |

Note: Concentrations can be elevated in certain metabolic disorders or during fasting.[17]

| Analytical Method Performance | Coefficient of Variation (CV%) | Reference |

| GC-MS Assay Imprecision (at 30 µmol/L) | 1.0 - 10.5% | [16] |

| GC-MS Assay Imprecision (at 0.3 µmol/L) | 3.3 - 13.3% | [16] |

Signaling Pathways and Host Response

The primary mechanism by which the host immune system recognizes Gram-negative bacteria is through the interaction of LPS with Toll-like receptor 4 (TLR4) on the surface of innate immune cells such as macrophages and monocytes.[10] This interaction is mediated by the Lipid A component of LPS, which contains the 3-hydroxy fatty acids.

TLR4 Signaling Pathway Activation by LPS

The binding of LPS to the TLR4-MD2 complex initiates a downstream signaling cascade that results in the activation of transcription factors, such as NF-κB, and the subsequent production of pro-inflammatory cytokines and chemokines.

Caption: Simplified schematic of the TLR4 signaling pathway initiated by LPS.

Conclusion

This compound and other 3-hydroxy fatty acids are highly specific and reliable biomarkers for the presence of Gram-negative bacteria. Their unique association with the Lipid A component of LPS provides a direct chemical link to these medically and pharmaceutically important microorganisms. The well-established analytical methods, particularly GC-MS, offer a robust and quantitative approach for their detection in a variety of sample types. For researchers, scientists, and drug development professionals, understanding the biochemistry, analytical chemistry, and immunological significance of these molecules is crucial for advancing the diagnosis of infectious diseases, ensuring the safety of pharmaceutical products, and developing novel therapeutic strategies to combat Gram-negative bacterial infections. The continued refinement of analytical techniques and further clinical validation studies will undoubtedly solidify the role of 3-hydroxy fatty acids as indispensable tools in both clinical diagnostics and pharmaceutical quality control.

References

- 1. Frontiers | Lipid oxidation dysregulation: an emerging player in the pathophysiology of sepsis [frontiersin.org]

- 2. Molecular Structure, Biosynthesis, and Pathogenic Roles of Lipopolysaccharides - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Lipopolysaccharides: Regulated Biosynthesis and Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. gcms.cz [gcms.cz]

- 6. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C13H26O3 | CID 5312749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0061655) [hmdb.ca]

- 9. Lipopolysaccharide: Recent Advances in Its Biosynthesis and Controlling Cell Envelope Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acciusa.com [acciusa.com]

- 11. rapidmicrobiology.com [rapidmicrobiology.com]

- 12. Lipidomic profile and candidate biomarkers in septic patients | Semantic Scholar [semanticscholar.org]

- 13. Lipidomic profile and candidate biomarkers in septic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Strategies for measuring endotoxin in difficult samples | FUJIFILM Wako [wakopyrostar.com]

- 15. Endotoxin testing alternatives to reduce LAL usage | Veolia WTS [watertechnologies.com]

- 16. lipidmaps.org [lipidmaps.org]

- 17. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 18. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of 3-Hydroxytridecanoic Acid in Bacterial Membranes: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxytridecanoic acid (3-OH-C13:0) is a saturated 3-hydroxy fatty acid that plays a crucial, albeit less studied, role as a structural component of the outer membrane of specific Gram-negative bacteria. As a constituent of lipopolysaccharide (LPS), it is integral to the formation of Lipid A, the hydrophobic anchor of LPS that establishes the primary barrier function of the outer membrane. The synthesis of 3-OH-C13:0 occurs via the highly conserved bacterial fatty acid synthesis (FAS II) pathway, and its subsequent incorporation into Lipid A is a critical, enzymatically-driven process. Beyond its structural role, the presence of 3-hydroxy fatty acids in the bacterial envelope has implications for host-pathogen interactions, serving as microbe-associated molecular patterns (MAMPs) that can be recognized by host immune systems. This document provides a comprehensive overview of the synthesis, incorporation, and multifaceted biological functions of this compound, presents quantitative data, details key experimental protocols for its study, and outlines the biochemical pathways involved.

Synthesis and Incorporation into Lipid A

The journey of this compound from a simple precursor to a core component of the bacterial outer membrane involves two major stages: its de novo synthesis via the fatty acid synthesis (FAS II) pathway and its subsequent transfer to a sugar backbone to initiate Lipid A biosynthesis.

Fatty Acid Synthesis (FAS II) Pathway

Bacteria utilize the Type II fatty acid synthesis (FAS II) system, which involves a series of discrete, soluble enzymes, to produce acyl chains. The process is a cycle of elongation where a 3-hydroxyacyl-ACP intermediate is a key transient species.

The cycle begins with the condensation of malonyl-ACP with an acyl-ACP primer. The resulting 3-ketoacyl-ACP is then reduced by the NADPH-dependent enzyme FabG to form a 3-hydroxyacyl-ACP.[1] This intermediate is subsequently dehydrated by FabZ to create a trans-2-enoyl-ACP, which is finally reduced by the NADH-dependent FabI to yield a saturated acyl-ACP, now two carbons longer.[1] This cycle repeats until the desired chain length, such as tridecanoic acid (C13), is achieved. The 3-hydroxytridecanoyl-ACP is the direct precursor molecule utilized in Lipid A synthesis.

References

Unveiling the Environmental Footprint of 3-Hydroxytridecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxytridecanoic acid, a 13-carbon saturated hydroxy fatty acid, is a molecule of significant interest in microbiology and immunology. Its presence in the environment is almost exclusively of microbial origin, serving as a key structural component of complex lipids and as a biomarker for the presence of certain bacteria. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its prevalence in various bacterial species, the methodologies for its detection and quantification, and its role in biological pathways.

Primary Natural Sources: A Bacterial Signature

The overwhelming body of evidence points to bacteria as the primary natural source of this compound. It is notably found in two major contexts: as a constituent of the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria and as a component of lipopeptide biosurfactants produced by certain Gram-positive bacteria.

Gram-Negative Bacteria: A Core Component of Endotoxin

In Gram-negative bacteria, 3-hydroxy fatty acids are integral to the structure of lipid A, the hydrophobic anchor of LPS, which is also known as endotoxin. The presence of these fatty acids is a key characteristic of the outer membrane of these bacteria.

Table 1: Presence of this compound and Related 3-Hydroxy Fatty Acids in Gram-Negative Bacteria

| Bacterial Genus/Species | 3-Hydroxy Fatty Acid(s) Detected | Percentage of Total Fatty Acids (if available) | Reference(s) |

| Veillonella | This compound, 3-Hydroxypentadecanoic acid | Not specified | [1] |

| Treponema denticola | 3-OH-iso-13:0, 3-OH-iso-15:0, 3-OH-16:0 | 12% (total 3-hydroxy fatty acids) | [2] |

| Cytophaga and Flexibacter group | 2-hydroxy-13-methyl-tetradecanoic acid, 3-hydroxy-13-methyl-tetradecanoic acid, 3-hydroxy-15-methyl-hexadecanoic acid | Up to 50% (total 2- and 3-hydroxy fatty acids) | [3] |

Note: Data on the precise concentration of this compound is often limited and can vary between species and growth conditions.

Gram-Positive Bacteria: A Key to Biosurfactant Activity

While less common, this compound is also found in some Gram-positive bacteria, particularly within the genus Bacillus. Here, it forms the lipid tail of cyclic lipopeptide biosurfactants, such as surfactin. The structure of this fatty acid is crucial for the surface-active and biological properties of these molecules.[4]

Table 2: this compound in Lipopeptide Biosurfactants from Bacillus Species

| Bacterial Species | Biosurfactant Type | 3-Hydroxy Fatty Acid Component(s) | Reference(s) |

| Bacillus subtilis | Surfactin | 3-hydroxy tridecanoate (B1259635) (3-OH-C13), tetradecanoate (B1227901) (3-OH-C14), pentadecanoate (B1260718) (3-OH-C15), and hexadecanoate (B85987) (3-OH-C16) | [4] |

| Bacillus mojavensis | Lipopeptides | 3-hydroxy tridecanoate (3-OH-C13), tetradecanoate (3-OH-C14), pentadecanoate (3-OH-C15), and hexadecanoate (3-OH-C16) | [4] |

Experimental Protocols

The analysis of this compound from environmental and biological samples typically involves extraction, hydrolysis to release the fatty acid, derivatization to enhance volatility, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Extraction, Hydrolysis, and Derivatization of 3-Hydroxy Fatty Acids from Bacterial Cells for GC-MS Analysis

This protocol outlines the key steps for preparing bacterial samples for the analysis of their 3-hydroxy fatty acid content.

-

Cell Harvesting and Lysis:

-

Harvest bacterial cells from culture by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

-

Lyse the cells using a combination of enzymatic (e.g., lysozyme) and physical methods (e.g., sonication or bead beating) to ensure complete disruption.

-

-

Lipid Extraction:

-

Extract total lipids from the cell lysate using a modified Bligh-Dyer or Folch extraction method with a chloroform:methanol (B129727):water solvent system.

-

Separate the phases by centrifugation and collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Hydrolysis (Saponification):

-

To release the ester- and amide-linked fatty acids, hydrolyze the dried lipid extract using an alkaline solution (e.g., methanolic KOH or NaOH) by heating at a controlled temperature (e.g., 90°C for 16 hours).[4]

-

Acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the free fatty acids.

-

-

Extraction of Free Fatty Acids:

-

Extract the liberated fatty acids from the acidified aqueous solution using an organic solvent such as hexane (B92381) or ethyl acetate.

-

Pool the organic phases and evaporate to dryness under nitrogen.

-

-

Derivatization:

-

To increase the volatility of the fatty acids for GC analysis, convert them to their methyl esters (Fatty Acid Methyl Esters - FAMEs) or trimethylsilyl (B98337) (TMS) esters.

-

For FAMEs: Use a reagent such as boron trifluoride (BF₃) in methanol and heat.[5][6]

-

For TMS esters: Use a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) and heat.[7]

-

-

GC-MS Analysis:

-

Reconstitute the derivatized sample in a suitable solvent (e.g., hexane or iso-octane).

-

Inject an aliquot into a gas chromatograph coupled to a mass spectrometer.

-

Use a suitable capillary column (e.g., HP-5MS) for separation.

-

The mass spectrometer is typically operated in electron impact (EI) ionization mode, and selected ion monitoring (SIM) can be used for enhanced sensitivity and specificity.[7]

-

Experimental workflow for 3-hydroxy fatty acid analysis.

Biosynthesis and Biological Roles

Biosynthesis of Odd-Chain 3-Hydroxy Fatty Acids

The biosynthesis of odd-chain fatty acids, including this compound, follows the general principles of the bacterial fatty acid synthase type II (FAS-II) pathway. The key difference lies in the initial priming molecule. Instead of acetyl-CoA, which leads to even-chain fatty acids, propionyl-CoA serves as the starter unit for odd-chain fatty acid synthesis.[8][9] The subsequent elongation cycles involve the sequential addition of two-carbon units from malonyl-ACP. The 3-hydroxyacyl-ACP intermediate is a standard part of each elongation cycle.

Biosynthesis of odd-chain 3-hydroxy fatty acids.

Incorporation into Lipid A

In Gram-negative bacteria, a specific 3-hydroxyacyl-ACP, such as 3-hydroxymyristoyl-ACP in E. coli, is transferred to UDP-N-acetylglucosamine by the enzyme LpxA, initiating the biosynthesis of Lipid A.[10][11] While E. coli LpxA shows high specificity for a 14-carbon chain, LpxA orthologs in other bacteria can utilize different chain lengths, including the 13-carbon chain of 3-Hydroxytridecanoyl-ACP.[12][13]

References

- 1. LIPID MAPS [lipidmaps.org]

- 2. 3-hydroxy fatty acids in a lipopolysaccharide-like material from Treponema denticola strain FM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iso-branched 2- and 3-hydroxy fatty acids as characteristic lipid constituents of some gliding bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Importance of 3-Hydroxy Fatty Acid Composition of Lipopeptides for Biosurfactant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jfda-online.com [jfda-online.com]

- 6. researchgate.net [researchgate.net]

- 7. lipidmaps.org [lipidmaps.org]

- 8. Microbial production of odd-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure of UDP-N-acetylglucosamine acyltransferase with a bound antibacterial pentadecapeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biosynthesis and Structure-Activity Relationships of the Lipid A Family of Glycolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure guided design of an antibacterial peptide that targets UDP-N-acetylglucosamine acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymes Involved in 3-Hydroxytridecanoic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxytridecanoic acid, a 13-carbon hydroxylated fatty acid, is a molecule of growing interest in various scientific domains. Its synthesis is intricately linked to fundamental cellular processes, primarily fatty acid metabolism. This technical guide provides a comprehensive overview of the enzymatic pathways potentially involved in the biosynthesis of this compound. While direct evidence for a dedicated synthesis pathway remains to be fully elucidated, this document explores the most probable enzymatic players, drawing parallels from the well-characterized synthesis of other 3-hydroxy fatty acids. We delve into the roles of key enzymes such as those in the fatty acid synthase (FAS) system, polyhydroxyalkanoate (PHA) biosynthesis pathway, and rhamnolipid production, particularly in microbial systems like Pseudomonas and Rhodococcus. Furthermore, we discuss the potential involvement of cytochrome P450 monooxygenases and fatty acid hydratases. This guide also presents detailed experimental protocols for enzyme assays and product analysis, alongside a structured summary of available quantitative data to facilitate further research and application in drug development and biotechnology.

Introduction to 3-Hydroxy Fatty Acid Biosynthesis

3-Hydroxy fatty acids (3-HFAs) are critical intermediates in fatty acid metabolism and serve as precursors for various bioactive molecules, including bacterial lipopolysaccharides and the storage polymers known as polyhydroxyalkanoates (PHAs). The synthesis of 3-HFAs is a fundamental biological process, primarily occurring through the fatty acid synthase (FAS) pathway. In this pathway, the elongation of the fatty acyl chain proceeds through a four-step cycle involving condensation, reduction, dehydration, and a second reduction. The intermediate after the first reduction step is a (R)-3-hydroxyacyl-acyl carrier protein (ACP). This guide focuses on the enzymatic routes that could lead to the formation of a 13-carbon variant, this compound.

Key Enzymatic Pathways and Candidate Enzymes

The biosynthesis of this compound is not attributed to a single, dedicated pathway but is likely a result of the coordinated action of enzymes within several interconnected metabolic routes. Below, we explore the most plausible enzymatic players.

Fatty Acid Synthase (FAS) II Pathway

In bacteria, the Type II Fatty Acid Synthase (FASII) system is responsible for the de novo synthesis of fatty acids. This pathway involves a series of discrete, monofunctional enzymes. The key intermediate for 3-HFA synthesis is (R)-3-hydroxyacyl-ACP.

-

β-Ketoacyl-ACP Synthase (FabH, FabB, FabF): Initiates and elongates the fatty acid chain. For an odd-chain fatty acid like tridecanoic acid, the synthesis would likely start with a propionyl-CoA primer instead of the usual acetyl-CoA.

-

β-Ketoacyl-ACP Reductase (FabG): Reduces the β-ketoacyl-ACP to (R)-3-hydroxyacyl-ACP.

-

3-Hydroxyacyl-ACP Dehydratase (FabA, FabZ): Dehydrates the (R)-3-hydroxyacyl-ACP to a trans-2-enoyl-ACP. This step is a crucial branch point, as the 3-hydroxyacyl-ACP can be shuttled to other pathways before dehydration.

-

Enoyl-ACP Reductase (FabI): Reduces the trans-2-enoyl-ACP to complete the elongation cycle.

The accumulation of a 3-hydroxy intermediate like 3-hydroxytridecanoyl-ACP would require a mechanism to divert it from the FASII cycle before dehydration by FabA or FabZ.

Polyhydroxyalkanoate (PHA) Biosynthesis Pathway

Many bacteria synthesize PHAs, which are polyesters of (R)-3-hydroxy fatty acids, as carbon and energy storage materials. The synthesis of medium-chain-length PHAs (mcl-PHAs), which includes monomers with 6 to 14 carbon atoms, is of particular relevance.

-

(R)-3-hydroxyacyl-ACP:CoA Transacylase (PhaG): This enzyme plays a pivotal role in connecting the FASII pathway to PHA synthesis.[1][2] PhaG catalyzes the transfer of the (R)-3-hydroxyacyl moiety from ACP to coenzyme A (CoA), forming (R)-3-hydroxyacyl-CoA.[2] While the primary substrate for PhaG from Pseudomonas putida is (R)-3-hydroxydecanoyl-ACP, its substrate specificity for other chain lengths, including C13, warrants further investigation.[2][3]

-

PHA Synthase (PhaC): This polymerase catalyzes the polymerization of (R)-3-hydroxyacyl-CoA monomers into PHA.[4] Type II PHA synthases, found in bacteria like Pseudomonas putida, have a preference for medium-chain-length substrates (C6-C14).[4]

Rhamnolipid Biosynthesis Pathway in Pseudomonas aeruginosa

Pseudomonas aeruginosa produces rhamnolipids, biosurfactants that contain a 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA) moiety.

-

3-(3-hydroxydecanoyloxy)decanoate synthase (RhlA): This enzyme is crucial for the formation of the HAA precursor. RhlA catalyzes the condensation of two molecules of (R)-3-hydroxyacyl-ACP, with a high selectivity for 10-carbon acyl-ACP intermediates.[5] While primarily utilizing C10 substrates, the potential for RhlA or its homologs to accept a C13 substrate, either as a donor or acceptor molecule, remains an area for exploration.

Cytochrome P450 Monooxygenases (CYPs)

Cytochrome P450 enzymes are a versatile class of enzymes capable of hydroxylating a wide range of substrates, including fatty acids.[6]

-

Fatty Acid Hydroxylases: Certain CYP families, such as CYP4, are known to catalyze the ω-hydroxylation of fatty acids.[7] Other CYPs can introduce hydroxyl groups at various positions along the fatty acid chain. The hydroxylation of tridecanoic acid at the C-3 position by a specific CYP enzyme is a plausible route for this compound synthesis. The substrate specificity of these enzymes is a key determinant of the resulting product.[8]

Fatty Acid Hydratases

Fatty acid hydratases catalyze the addition of water to the double bonds of unsaturated fatty acids, forming hydroxy fatty acids. While this mechanism typically produces hydroxyl groups at positions other than C-3, their potential role in pathways involving modified tridecenoic acid precursors cannot be entirely ruled out.

Quantitative Data on Relevant Enzymes

Quantitative data on the enzymes potentially involved in this compound synthesis is limited, especially with C13 substrates. The following table summarizes available kinetic data for related enzymes and substrates.

| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference |

| PhaG | Pseudomonas putida | 3-hydroxyacyl-CoA | 65 | 12.4 mU/mg | [9] |

| PhaG | Pseudomonas putida | ACP | 28 | 11.7 mU/mg | [9] |

| PhaC1 | Pseudomonas aeruginosa | (R,S)-3-hydroxydecanoyl-CoA | - | 0.039 U/mg | [10] |

| PhaC2 | Pseudomonas aeruginosa | (R,S)-3-hydroxydecanoyl-CoA | - | 0.035 U/mg | [10] |

| RhlI | Pseudomonas aeruginosa | Acp1 | 7 | 0.35 s-1 | [11] |

| RhlI | Pseudomonas aeruginosa | AcpP | 6 | 0.46 s-1 | [11] |

| RhlI | Pseudomonas aeruginosa | Acp3 | 280 | 0.03 s-1 | [11] |

| L-3-hydroxyacyl-CoA dehydrogenase | Pig heart | Medium-chain 3-hydroxyacyl-CoAs | - | Most active | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound synthesis.

Heterologous Expression and Purification of PhaG and RhlA

Objective: To produce and purify recombinant PhaG and RhlA for in vitro characterization.

Protocol:

-

Gene Cloning: Synthesize the codon-optimized genes for phaG from Pseudomonas putida and rhlA from Pseudomonas aeruginosa. Clone these genes into an expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag.

-

Transformation: Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression:

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Incubate the culture for a further 16-20 hours at 18°C.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation (6000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (15000 x g, 30 min, 4°C).

-

-

Purification:

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE.

-

For further purification, perform size-exclusion chromatography.

-

In Vitro Enzyme Assay for PhaG

Objective: To determine the activity of purified PhaG in transferring a 3-hydroxyacyl group from CoA to ACP.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

5 mM MgCl2

-

1 mM DTT

-

100 µM apo-ACP

-

10 µM Holo-ACP synthase (to convert apo-ACP to holo-ACP)

-

100 µM 3-hydroxytridecanoyl-CoA (substrate)

-

Purified PhaG enzyme (e.g., 1-5 µM)

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the mixture without the substrate for 10 minutes at 30°C to allow for the conversion of apo-ACP to holo-ACP.

-

Initiate the reaction by adding 3-hydroxytridecanoyl-CoA.

-

Incubate at 30°C for various time points (e.g., 0, 5, 10, 20, 30 minutes).

-

-

Reaction Termination and Analysis:

-

Terminate the reaction by adding an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA).

-

Analyze the formation of 3-hydroxytridecanoyl-ACP using methods such as HPLC or LC-MS.

-

In Vitro Enzyme Assay for RhlA

Objective: To determine the activity of purified RhlA in synthesizing HAA from 3-hydroxyacyl-ACP.

Protocol:

-

Substrate Preparation: Synthesize (R)-3-hydroxytridecanoyl-ACP in situ using components of the FASII system. A typical reaction would contain:

-

100 mM Tris-HCl (pH 7.5)

-

50 µM holo-ACP

-

100 µM dodecanoyl-CoA (as a primer)

-

200 µM malonyl-CoA

-

1 mM NADPH

-

1 mM NADH

-

Purified FabH, FabG, FabD, FabZ, and FabI enzymes.

-

-

RhlA Reaction:

-

Add purified RhlA to the mixture containing the in situ generated (R)-3-hydroxytridecanoyl-ACP.

-

Incubate at 30°C for 1-2 hours.

-

-

Product Extraction and Analysis:

-

Extract the lipid products with an organic solvent (e.g., ethyl acetate).

-

Analyze the formation of the C13-C13 HAA by thin-layer chromatography (TLC) or LC-MS.

-

GC-MS Analysis of this compound

Objective: To identify and quantify this compound in biological samples.[13]

Protocol:

-

Sample Preparation and Hydrolysis:

-

To 500 µL of sample (e.g., culture supernatant, cell lysate), add an internal standard (e.g., deuterated 3-hydroxy fatty acid).

-

For total 3-hydroxy fatty acid content, perform alkaline hydrolysis by adding an equal volume of 1 M NaOH and incubating at 80°C for 1 hour.

-

-

Extraction:

-

Acidify the sample to pH 2-3 with HCl.

-

Extract the fatty acids twice with 2 volumes of ethyl acetate.

-

Combine the organic layers and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[14]

-

Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

-

Use a temperature program that allows for the separation of different fatty acid methyl esters. A typical program might start at 80°C, ramp to 250°C, and then to 300°C.

-

Acquire mass spectra in full scan mode or selected ion monitoring (SIM) mode for targeted quantification. The TMS derivative of this compound will produce characteristic fragment ions that can be used for identification and quantification.

-

Visualizations of Pathways and Workflows

To better illustrate the complex relationships and processes described, the following diagrams have been generated using the DOT language.

Figure 1: Overview of the central role of (R)-3-hydroxyacyl-ACP as a branch point intermediate in bacterial fatty acid metabolism, leading to elongation, PHA synthesis, or rhamnolipid precursor formation.

Figure 2: A generalized experimental workflow for the heterologous expression, purification, and in vitro assay of enzymes involved in 3-hydroxy fatty acid synthesis, followed by product analysis.

Conclusion and Future Directions

The synthesis of this compound is most likely accomplished through the diversion of an intermediate from the fatty acid synthase pathway, specifically (R)-3-hydroxytridecanoyl-ACP. Key enzymes that could facilitate this diversion include the (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG) from the PHA biosynthesis pathway and potentially homologs of the 3-(3-hydroxydecanoyloxy)decanoate synthase (RhlA) involved in rhamnolipid synthesis. Additionally, the direct hydroxylation of tridecanoic acid by a specific cytochrome P450 monooxygenase represents another viable route.

Future research should focus on:

-

Enzyme Screening and Characterization: Screening a wider range of PhaG and RhlA homologs, as well as cytochrome P450s, for their activity on C13 substrates.

-

Metabolic Engineering: Engineering microbial hosts such as E. coli or Pseudomonas putida to overexpress candidate enzymes and potentially block competing pathways to enhance the production of this compound.

-

Structural Biology: Determining the crystal structures of promising enzymes in complex with C13 analogs to understand the basis of substrate specificity and to guide protein engineering efforts.

This technical guide provides a solid foundation for researchers to further investigate the enzymatic synthesis of this compound, a molecule with significant potential in various fields of science and industry. The provided protocols and data summaries are intended to accelerate these research endeavors.

References

- 1. Frontiers | Engineering of Aeromonas caviae Polyhydroxyalkanoate Synthase Through Site-Directed Mutagenesis for Enhanced Polymerization of the 3-Hydroxyhexanoate Unit [frontiersin.org]

- 2. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]

- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 4. Role of Fatty Acid De Novo Biosynthesis in Polyhydroxyalkanoic Acid (PHA) and Rhamnolipid Synthesis by Pseudomonads: Establishment of the Transacylase (PhaG)-Mediated Pathway for PHA Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Reactome | Cytochrome P450 - arranged by substrate type [reactome.org]

- 7. researchgate.net [researchgate.net]

- 8. Substrates of human cytochromes P450 from families CYP1 and CYP2: analysis of enzyme selectivity and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. In vitro synthesis of poly(3-hydroxydecanoate): purification and enzymatic characterization of type II polyhydroxyalkanoate synthases PhaC1 and PhaC2 from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Human cytochrome P450 enzymes bind drugs and other substrates mainly through conformational-selection modes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lipidmaps.org [lipidmaps.org]

- 14. marinelipids.ca [marinelipids.ca]

The Critical Role of 3-Hydroxytridecanoic Acid in the Lipid A Component of Lipopolysaccharide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent initiator of the innate immune response. Its immunostimulatory activity is primarily attributed to the lipid A moiety, which anchors LPS to the bacterial membrane. The precise structure of lipid A, particularly its acylation pattern, is a critical determinant of its interaction with the host's Toll-like receptor 4 (TLR4), thereby dictating the nature and intensity of the subsequent inflammatory cascade. Among the various fatty acids that can be found in lipid A, the 3-hydroxy fatty acids play a pivotal role. This technical guide provides an in-depth exploration of 3-hydroxytridecanoic acid (3-OH C13:0), its distribution in the lipid A of various bacterial species, its impact on TLR4 signaling, and the experimental methodologies used for its characterization.

Data Presentation: Fatty Acid Composition of Lipid A in Various Gram-Negative Bacteria

The fatty acid composition of lipid A exhibits significant diversity across different bacterial species and can even vary within a single species depending on environmental conditions such as temperature. This structural heterogeneity has profound implications for bacterial pathogenesis and the host immune response. The following tables summarize the fatty acid composition of lipid A from several key Gram-negative bacteria, with a focus on the presence and relative abundance of 3-hydroxy fatty acids.

| Bacterial Species | Major 3-Hydroxy Fatty Acids | Other Major Fatty Acids | Reference |

| Bordetella pertussis | 3-hydroxytetradecanoic acid, 3-hydroxydecanoic acid, 3-hydroxydodecanoic acid | Tetradecanoic acid | [1] |

| Helicobacter pylori | 3-OH-18:0, 3-OH-16:0 | 18:0, 16:0, 14:0 | [2] |

| Neisseria meningitidis | (R)-3-hydroxydodecanoic acid [12:0(3-OH)] | (R)-3-(dodecanoyloxy)tetradecanoic acid [3-O(12:0)-14:0] | [3][4] |

| Yersinia pestis (at 27°C) | 3-OH-C14:0 | C12:0, C16:1 | [5] |

| Yersinia pestis (at 37°C) | 3-OH-C14:0 (predominantly) | - | [5] |

| Burkholderia mallei | 3-hydroxyhexadecanoic acid, 3-hydroxytetradecanoic acid | Tetradecanoic acid | [6] |

| Acinetobacter baumannii | 2-hydroxylaurate | Hepta-acylated lipid A | [7] |

| Francisella tularensis | 3-hydroxyoctadecanoic acid, 3-hydroxyhexadecanoic acid | Hexadecanoic acid, Tetradecanoic acid | [8] |

| Pseudomonas aeruginosa | 3-hydroxydecanoate (3-OH C10) | Palmitate (C16) | [9][10] |

Note: The presence and relative abundance of fatty acids can vary between strains and under different growth conditions.

The Impact of Lipid A Acylation on TLR4 Signaling and Cytokine Induction

The interaction between lipid A and the TLR4-MD-2 receptor complex is highly specific and is largely governed by the number, length, and position of the acyl chains. Hexa-acylated lipid A, as found in E. coli, is a potent agonist of human TLR4, leading to a robust inflammatory response. In contrast, lipid A structures with fewer acyl chains (tetra- or penta-acylated) often exhibit reduced or even antagonistic activity.

The presence of 3-hydroxy fatty acids is crucial for this interaction. The hydroxyl group can participate in hydrogen bonding within the MD-2 binding pocket, contributing to the stability of the receptor-ligand complex and facilitating TLR4 dimerization, a critical step in signal transduction.

While direct quantitative data on the specific impact of this compound is limited, studies on lipid A variants with different acylation patterns provide valuable insights. For instance, the lipid A of Yersinia pestis undergoes temperature-dependent remodeling. At 27°C, it is predominantly hexa-acylated and a potent inducer of TNF-α. However, at the mammalian host temperature of 37°C, it is primarily tetra-acylated and a much weaker inducer of this pro-inflammatory cytokine.[5][11] This adaptation is thought to be a mechanism of immune evasion.

Similarly, the lipid A of Helicobacter pylori exhibits lower reactivity with anti-lipid A antibodies and in the Limulus assay compared to that of Salmonella typhimurium, a difference that may be attributed to its distinct fatty acid composition, including its 3-hydroxy fatty acids.[2]

The following table provides a qualitative comparison of the immunostimulatory activity of lipid A from different bacteria, highlighting the influence of their acylation patterns.

| Bacterial Species | Predominant Lipid A Acylation | Immunostimulatory Activity (TNF-α induction) | Reference |

| Escherichia coli | Hexa-acylated | High | [12] |

| Yersinia pestis (27°C) | Hexa-acylated | High | [5][11] |

| Yersinia pestis (37°C) | Tetra-acylated | Low | [5][11] |

| Francisella tularensis | Tetra-acylated | Low | [8] |

| Helicobacter pylori | Variably acylated | Low | [2] |

| Burkholderia mallei | Tetra- and Penta-acylated | Potent activator of human TLR4 | [6] |

Mandatory Visualization

Signaling Pathway

Caption: TLR4 signaling pathway initiated by LPS.

Experimental Workflow

Caption: Experimental workflow for LPS analysis.

Experimental Protocols

LPS Extraction and Purification (Hot Aqueous-Phenol Method)

This protocol is adapted from established methods for the isolation of LPS from Gram-negative bacteria.[13]

Materials:

-

Overnight bacterial culture

-

Phosphate-buffered saline (PBS), pH 7.2

-

2x SDS buffer (4% β-mercaptoethanol, 4% SDS, 20% glycerol (B35011) in 0.1 M Tris-HCl, pH 6.8, with bromophenol blue)

-

DNase I (10 mg/mL)

-

RNase A (10 mg/mL)

-

Proteinase K (10 mg/mL)

-

Tris-saturated phenol (B47542)

-

Ethyl ether

-

Sterile distilled water

Procedure:

-

Grow an isolated bacterial colony overnight on an appropriate agar (B569324) plate at 37°C.

-

Resuspend the bacterial growth in cold PBS.

-

Pellet the bacteria by centrifugation at 2500 x g for 10 minutes. Discard the supernatant.

-

Resuspend the bacterial pellet in 1x SDS buffer.

-